1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

説明

Nomenclature and Systematic Identification

IUPAC Name and Structural Interpretation

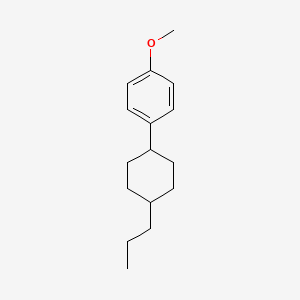

The IUPAC name for this compound is 1-methoxy-4-(trans-4-propylcyclohexyl)benzene . The structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 1-position and a trans-4-propylcyclohexyl group at the 4-position (Figure 1). The trans configuration of the cyclohexyl group ensures equatorial alignment of the propyl chain, minimizing steric hindrance and optimizing molecular packing in liquid crystalline phases.

**Structural Features**:

- Benzene core with para-substituted functional groups.

- Methoxy group contributes electron-donating effects.

- Trans-4-propylcyclohexyl group enhances anisotropic properties.

CAS Registry Number and Synonyms

The compound is registered under CAS RN 81936-32-5 . Common synonyms include:

Molecular Formula and Weight Analysis

The molecular formula is C₁₆H₂₄O , with a molecular weight of 232.37 g/mol . Key structural metrics include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄O |

| Exact Mass | 232.1827 g/mol |

| Degree of Unsaturation | 4 |

The cyclohexyl group contributes to rigidity, while the propyl chain modulates intermolecular interactions.

Classification Within Liquid Crystal Monomers

This compound belongs to the calamitic (rod-shaped) thermotropic liquid crystals , specifically the phenylcyclohexyl (PCH) derivatives . Its classification is defined by:

- Core Structure : A benzene ring linked to a cyclohexane unit, enabling π-π stacking and dipole-dipole interactions.

- Substituent Effects :

- Phase Behavior : Exhibits nematic or smectic phases depending on temperature and purity.

Liquid crystal monomers (LCMs) like this are critical in display technologies due to their low viscosity and high clearing points.

Historical Development in Organic Materials Science

First synthesized in the late 20th century, this compound emerged during efforts to optimize LCMs for liquid crystal displays (LCDs). Key milestones include:

- 1980s : Development of PCH-based LCMs to replace biphenyl analogs, offering improved thermal stability.

- 1990s : Commercial adoption in twisted nematic (TN) LCDs, leveraging its low melting point (31–35°C) and broad mesophase range.

- 2010s : Identification as a potential persistent, bioaccumulative, and toxic (PBT) chemical, prompting ecological studies.

The compound’s synthesis routes, such as Friedel-Crafts alkylation of anisole with trans-4-propylcyclohexanol, reflect advancements in stereoselective organic chemistry.

特性

IUPAC Name |

1-methoxy-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h9-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUQZBFHDPNORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343514 | |

| Record name | 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81936-32-5 | |

| Record name | 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-methoxy-4-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation Methods

Synthesis of 4-(trans-4-n-propylcyclohexyl)benzene Core

The key intermediate for the target compound is 4-(trans-4-n-propylcyclohexyl)benzene or related ketone and alcohol derivatives that can be further functionalized. A green and efficient synthetic route for the related compound 4-(4'-n-alkyl cyclohexyl)cyclohexanone has been described, which can be adapted for the propyl substituent case.

Oxidative Conversion of 4-(4'-n-propylcyclohexyl)hexalin to 4-(4'-n-propylcyclohexyl)cyclohexanone

- Catalysts and reagents: Disodium tungstate dihydrate (Na2WO4·2H2O) and phosphotungstic acid are mixed in a molar ratio of approximately 1:0.08–1:0.12.

- Oxidant: Hydrogen peroxide (30% w/w) is added to form an active oxidizing mixture.

- Substrate: 4-(4'-n-propylcyclohexyl)hexalin (an alcohol derivative) is introduced.

- Solvent: N-Methylpyrrolidone (NMP) serves as the reaction medium.

- Conditions: The reaction mixture is heated to 80–90 °C and stirred for 5–8 hours.

- Workup: After completion, NMP is removed by vacuum distillation. The product is extracted with petroleum ether, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(4'-n-propylcyclohexyl)cyclohexanone with a high yield (~91%).

This method is noted for its environmental friendliness, using hydrogen peroxide as a clean oxidant with water as the only byproduct, and for its high yield and simplicity.

Introduction of the Methoxy Group on the Benzene Ring

The methoxy substituent at the para position relative to the cyclohexyl group is typically introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on a suitable precursor.

- Starting material: 4-bromo-1-methoxybenzene or 4-methoxyphenol derivatives can be used as intermediates.

- Coupling reaction: The trans-4-n-propylcyclohexyl moiety can be attached to the benzene ring via cross-coupling reactions such as Suzuki or Kumada coupling, using the corresponding cyclohexyl organometallic reagent and a halogenated methoxybenzene.

- Alternative approach: The cyclohexyl group can be introduced first on the benzene ring, followed by methylation of the hydroxy group to form the methoxy substituent.

Stereochemical Considerations

The trans configuration of the cyclohexyl substituent is crucial. This stereochemistry is typically controlled during the synthesis of the cyclohexyl intermediate, often by selective hydrogenation or stereoselective synthesis routes prior to coupling with the benzene ring.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Oxidation of hexalin to ketone | Na2WO4·2H2O, phosphotungstic acid, H2O2 | 80–90 °C, 5–8 h, NMP solvent | ~91 | Green oxidant, water byproduct |

| 2 | Coupling to benzene ring | Organometallic cyclohexyl reagent, 4-bromo-1-methoxybenzene | Pd catalyst, inert atmosphere | Variable | Cross-coupling to attach cyclohexyl group |

| 3 | Methylation (if needed) | Methyl iodide or dimethyl sulfate | Basic conditions | High | Converts hydroxy to methoxy group |

Research Findings and Industrial Relevance

- The oxidation method using tungstate catalysts and hydrogen peroxide has been patented and demonstrated to be scalable and environmentally benign.

- The para-substituted benzene derivatives with trans-4-n-propylcyclohexyl groups are important in liquid crystal technology due to their mesogenic properties.

- The stereochemical purity and substitution pattern significantly affect the physical properties, making controlled synthesis essential.

化学反応の分析

Types of Reactions: 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The benzene ring can be reduced to a cyclohexane ring under high-pressure hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Boron tribromide in an inert solvent like dichloromethane.

Major Products:

Oxidation: 1-Formyl-4-(trans-4-n-propylcyclohexyl)benzene.

Reduction: 1-Methoxy-4-(trans-4-n-propylcyclohexyl)cyclohexane.

Substitution: 1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene.

科学的研究の応用

Pharmaceutical Applications

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes play critical roles in drug metabolism, suggesting potential implications for drug interactions and pharmacokinetics.

Case Study: Cytochrome P450 Inhibition

A study indicated that this compound could modulate enzyme activity in vitro, which may affect the metabolism of other drugs. Its moderate lipophilicity allows it to cross biological membranes effectively, enhancing its bioavailability and therapeutic potential.

Materials Science

In materials science, this compound is utilized as a liquid crystal monomer in the production of liquid crystal displays (LCDs). LCMs are essential for developing advanced display technologies due to their unique optical properties.

The environmental impact of liquid crystal monomers, including this compound, is an emerging area of research. These compounds are increasingly recognized as contaminants in various environmental matrices.

Case Study: Environmental Monitoring

Recent studies have detected LCMs in indoor dust and human biological samples, raising concerns about their potential health impacts. One study reported significant concentrations of LCMs in LCD panels and dust samples, indicating widespread exposure .

作用機序

The mechanism of action of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the trans-4-n-propylcyclohexyl group provides steric hindrance and hydrophobic interactions. These properties contribute to the compound’s effects on cell membranes and other biological structures.

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Benzene Ring

Fluorinated Analogues

- trans-2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene (CAS: 415915-41-2): Structure: Features two fluorine atoms at the 2- and 3-positions of the benzene ring. Properties: Fluorine's electronegativity increases polarity and reduces boiling point compared to the non-fluorinated parent compound. The electron-withdrawing nature of fluorine deactivates the benzene ring, altering its reactivity in electrophilic substitutions . Applications: Enhanced chemical resistance makes it suitable for specialized LCDs operating in harsh environments .

Ethoxy-Substituted Analogue

- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (CAS: 80944-44-1): Structure: Replaces methoxy (-OCH₃) with ethoxy (-OCH₂CH₃). Boiling points are higher due to increased van der Waals interactions . Metabolism: Ethoxy groups may undergo slower oxidative metabolism compared to methoxy groups, as seen in fluorinated LCMs like EDPrB ().

Cyclohexyl Substituent Modifications

Longer Alkyl Chains

- 1-Methoxy-4-(trans-4-n-pentylcyclohexyl)benzene (CAS: 84952-30-7):

- Structure : Extends the alkyl chain from propyl (-C₃H₇) to pentyl (-C₅H₁₁).

- Properties : Increased hydrophobicity enhances liquid crystal mesophase stability. The longer chain elevates melting points due to improved molecular packing .

- Applications : Preferred in high-temperature LCD applications due to broader mesophase ranges.

Fluorinated Cyclohexyl Analogues

- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) :

- Structure : Combines ethoxy, difluoro, and trans-4-propylcyclohexyl groups.

- Metabolism : In vitro studies show species-dependent metabolism via dealkylation and hydroxylation, producing 20 metabolites, half of which are toxic. EDPrB’s fluorinated structure leads to bioaccumulation concerns and aquatic toxicity .

Unsaturated and Natural Analogues

Estragole (1-Methoxy-4-(2-propenyl)benzene)

- Structure : Replaces the cyclohexyl group with a propenyl (-CH₂CH=CH₂) chain.

- Properties : The unsaturated propenyl group introduces reactivity (e.g., electrophilic addition). Found naturally in anise and basil, it has a sweet, anise-like aroma .

Anethole (1-Methoxy-4-[(1E)-propenyl]benzene)

Comparative Data Table

生物活性

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene, also known as CH301 or Propyl cyclohexyl anisole, is an aromatic compound characterized by a methoxy group and a cyclohexyl structure. Its molecular formula is C17H26O, with a molecular weight of 246.39 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly its interactions with cytochrome P450 enzymes, which are essential for drug metabolism.

Chemical Structure

The structure of this compound features a methoxy group (-OCH₃) attached to the para position of a benzene ring, along with a trans-4-n-propylcyclohexyl substituent. This unique arrangement contributes to its distinctive biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C9. These enzymes play critical roles in the metabolism of various drugs, suggesting that this compound may influence pharmacokinetics and bioavailability in therapeutic contexts.

Key Findings from Studies

- Enzyme Inhibition : The compound has been shown to inhibit CYP1A2 and CYP2C9, which are crucial for the metabolism of many pharmaceuticals. This inhibition could lead to altered drug effects and potential drug-drug interactions.

- Lipophilicity : Its moderate lipophilicity suggests that it can effectively cross biological membranes, enhancing its bioavailability and potential therapeutic applications.

- Toxicological Profile : In animal studies, exposure to high doses resulted in significant toxicological effects, including alterations in body weight, organ weights, and hematological parameters. For instance, chronic exposure led to increased liver and kidney weights and signs of anemia in treated groups .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of this compound:

The mechanism by which this compound exerts its biological effects involves interaction with specific enzyme targets. By inhibiting cytochrome P450 enzymes, it can disrupt normal metabolic pathways, potentially leading to altered drug metabolism and increased toxicity of co-administered drugs.

Q & A

Q. What are the recommended synthetic routes for 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki coupling or Friedel-Crafts alkylation. For Suzuki coupling, use a palladium catalyst (e.g., Pd(PPh₃)₄) with aryl halides and trans-4-n-propylcyclohexylboronic acid in a mixed solvent system (e.g., THF/H₂O) at 80–100°C . For Friedel-Crafts alkylation, AlCl₃ in dichloromethane under inert conditions is effective. Optimize stoichiometry (1:1.2 molar ratio of methoxybenzene to alkylating agent) to minimize byproducts. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC : C18 column, 70:30 acetonitrile/water, retention time ~12.5 min (≥98% purity threshold) .

- NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.2–2.1 ppm (cyclohexyl and propyl protons) .

- Mass Spectrometry : Molecular ion peak at m/z 260.4 (M⁺) .

Advanced Research Questions

Q. What structural modifications enhance the thermal stability of this compound for liquid crystal applications?

- Methodological Answer : Comparative studies (e.g., replacing the methoxy group with ethoxy or fluorinated groups) show:

| Substituent | Thermal Stability (°C) | Phase Transition Behavior |

|---|---|---|

| Methoxy | 180–200 | Nematic phase at 120–180°C |

| Ethoxy | 190–210 | Smectic phase dominance |

| Difluoro | 210–230 | Broader nematic range |

| Fluorination increases stability due to reduced molecular motion, validated via differential scanning calorimetry (DSC) . |

Q. How do conflicting data on its biological activity arise, and how can they be resolved?

- Methodological Answer : Discrepancies in cytotoxicity studies (e.g., IC₅₀ values ranging from 50–200 μM) may stem from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays).

- Solvent effects : Use DMSO concentrations ≤0.1% to avoid false positives.

- Cellular models : Compare results across multiple lines (e.g., HeLa vs. HEK293). Re-evaluate with metabolomics profiling to identify off-target interactions .

Q. What computational strategies predict its interaction with lipid bilayers or protein targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate insertion into a DPPC bilayer using GROMACS; analyze free energy profiles (PMF) for permeability.

- Docking : Use AutoDock Vina with crystal structures of cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways. Validate with in vitro microsomal assays .

Data Contradiction Analysis

Q. Why do reported logP values vary (e.g., 4.5–5.2), and which experimental method is most reliable?

- Methodological Answer : Variations arise from:

- Measurement techniques : Shake-flask (logP = 4.8) vs. HPLC-derived (logP = 5.1).

- pH effects : Ensure neutral pH during shake-flask to avoid ionization.

- Consensus approach : Average values from reversed-phase HPLC (C8 column, isocratic methanol/water) and computational tools (e.g., ACD/Labs) .

Experimental Design Guidance

Q. How to design a study investigating its role in modulating membrane fluidity?

- Methodological Answer :

- Model System : Use giant unilamellar vesicles (GUVs) doped with 10 mol% compound.

- Techniques :

- Fluorescence anisotropy : Label with DPH (1,6-diphenyl-1,3,5-hexatriene).

- Laurdan generalized polarization : Measure emission shifts (440–490 nm) to assess hydration.

- Controls : Include cholesterol (rigidity) and linoleic acid (fluidity) for calibration .

Structural-Activity Relationship (SAR) Considerations

Q. How does the trans-configuration of the propylcyclohexyl group influence mesogenic properties compared to cis?

- Methodological Answer : Trans-configuration enhances:

- Molecular linearity : Reduces steric hindrance, promoting nematic phase formation.

- Polarizability anisotropy : Confirmed via DFT calculations (B3LYP/6-31G*).

Compare with cis-isomer using X-ray diffraction (layer spacing d ≈ 18 Å vs. 22 Å for trans) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。